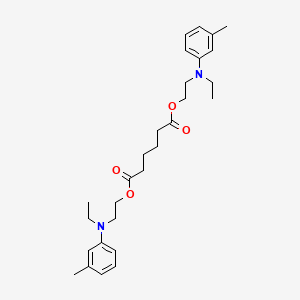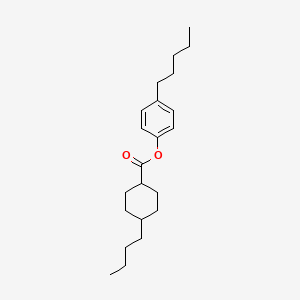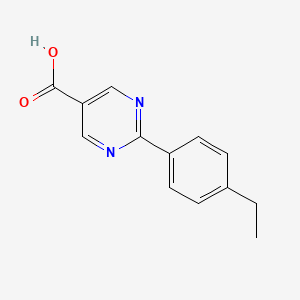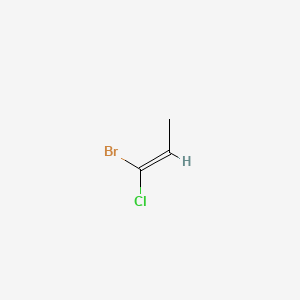
Bis(2-(ethyl(3-methylphenyl)amino)ethyl) adipate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[2-[ethyl(3-methylphenyl)amino]ethyl]adipate: is an organic compound with a complex structure that includes both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-[ethyl(3-methylphenyl)amino]ethyl]adipate typically involves the reaction of adipic acid with 2-[ethyl(3-methylphenyl)amino]ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of Bis[2-[ethyl(3-methylphenyl)amino]ethyl]adipate may involve large-scale esterification processes. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Bis[2-[ethyl(3-methylphenyl)amino]ethyl]adipate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Bis[2-[ethyl(3-methylphenyl)amino]ethyl]adipate is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may be investigated for its ability to interact with specific biological targets, leading to the development of new drugs.
Industry: In industrial applications, Bis[2-[ethyl(3-methylphenyl)amino]ethyl]adipate is used in the production of polymers, coatings, and other materials. Its chemical properties make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism by which Bis[2-[ethyl(3-methylphenyl)amino]ethyl]adipate exerts its effects involves interactions with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparación Con Compuestos Similares
- Bis[2-[ethyl(4-methylphenyl)amino]ethyl]adipate
- Bis[2-[ethyl(2-methylphenyl)amino]ethyl]adipate
- Bis[2-[ethyl(3-chlorophenyl)amino]ethyl]adipate
Comparison: Compared to similar compounds, Bis[2-[ethyl(3-methylphenyl)amino]ethyl]adipate exhibits unique properties due to the specific positioning of the methyl group on the aromatic ring. This structural difference can influence its reactivity, binding affinity, and overall chemical behavior, making it distinct in its applications and effects.
Propiedades
Número CAS |
26479-97-0 |
|---|---|
Fórmula molecular |
C28H40N2O4 |
Peso molecular |
468.6 g/mol |
Nombre IUPAC |
bis[2-(N-ethyl-3-methylanilino)ethyl] hexanedioate |
InChI |
InChI=1S/C28H40N2O4/c1-5-29(25-13-9-11-23(3)21-25)17-19-33-27(31)15-7-8-16-28(32)34-20-18-30(6-2)26-14-10-12-24(4)22-26/h9-14,21-22H,5-8,15-20H2,1-4H3 |
Clave InChI |
GSGOXDRESSXNBM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCOC(=O)CCCCC(=O)OCCN(CC)C1=CC=CC(=C1)C)C2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(5-chloro-2-methylphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]naphthalene-2-carboxamide](/img/structure/B13800309.png)
![1H-Azirino[2,1-a]isoindole(9CI)](/img/structure/B13800316.png)

![4-nitrooxybutyl (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13800337.png)
![Acetamide,2-[(acetyloxy)imino]-2-cyano-](/img/structure/B13800340.png)

![2,2,2-trichloro-N-[6-[(2,2,2-trichloroacetyl)amino]hexyl]acetamide](/img/structure/B13800355.png)




![N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophe nyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide](/img/structure/B13800382.png)
